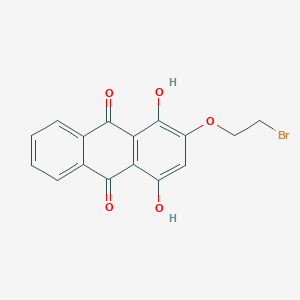![molecular formula C22H24N2O5S B13149481 Methyl 2-methoxy-2',6'-dimethyl-5'-tosyl-1',4'-dihydro-[3,4'-bipyridine]-3'-carboxylate](/img/structure/B13149481.png)
Methyl 2-methoxy-2',6'-dimethyl-5'-tosyl-1',4'-dihydro-[3,4'-bipyridine]-3'-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-methoxy-2’,6’-dimethyl-5’-tosyl-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate is a complex organic compound that belongs to the class of bipyridine derivatives This compound is characterized by its unique structural features, which include a bipyridine core, a methoxy group, and a tosyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-2’,6’-dimethyl-5’-tosyl-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction between two pyridine derivatives under the influence of a palladium catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Tosylation: The tosyl group can be introduced by reacting the compound with tosyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
Methyl 2-methoxy-2’,6’-dimethyl-5’-tosyl-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: N-oxides of the bipyridine core.
Reduction: Alcohol derivatives.
Substitution: Various substituted bipyridine derivatives.
科学的研究の応用
Methyl 2-methoxy-2’,6’-dimethyl-5’-tosyl-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of Methyl 2-methoxy-2’,6’-dimethyl-5’-tosyl-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions. The methoxy and tosyl groups contribute to the compound’s reactivity and specificity in biological systems.
類似化合物との比較
Similar Compounds
Methyl 2-methoxy-2’,6’-dimethyl-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate: Lacks the tosyl group, resulting in different reactivity and applications.
Methyl 2-methoxy-2’,6’-dimethyl-5’-nitro-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate: Contains a nitro group instead of a tosyl group, leading to different chemical properties and uses.
Uniqueness
Methyl 2-methoxy-2’,6’-dimethyl-5’-tosyl-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate is unique due to the presence of the tosyl group, which enhances its reactivity and specificity in both chemical and biological systems. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C22H24N2O5S |
|---|---|
分子量 |
428.5 g/mol |
IUPAC名 |
methyl 4-(2-methoxypyridin-3-yl)-2,6-dimethyl-5-(4-methylphenyl)sulfonyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C22H24N2O5S/c1-13-8-10-16(11-9-13)30(26,27)20-15(3)24-14(2)18(22(25)29-5)19(20)17-7-6-12-23-21(17)28-4/h6-12,19,24H,1-5H3 |
InChIキー |
LCQSFZBCHIJLQM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(NC(=C(C2C3=C(N=CC=C3)OC)C(=O)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


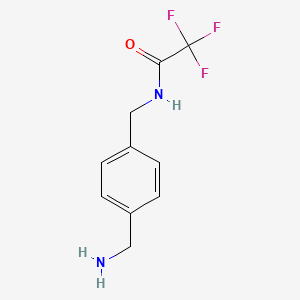
![4-Chloropyrimido[4,5-d]pyrimidine](/img/structure/B13149407.png)
![Dibenzo[b,j][4,7]phenanthroline](/img/structure/B13149418.png)
![7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium](/img/structure/B13149420.png)
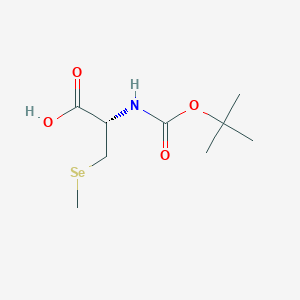
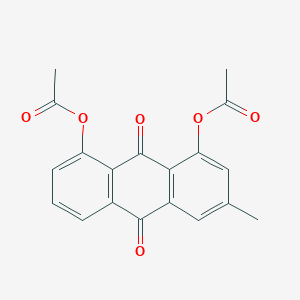
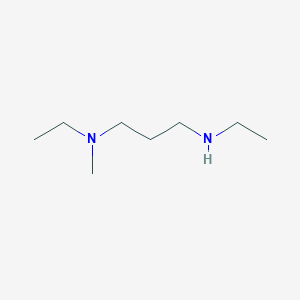

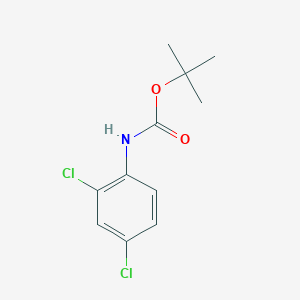
![8-(9,9'-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene](/img/structure/B13149469.png)
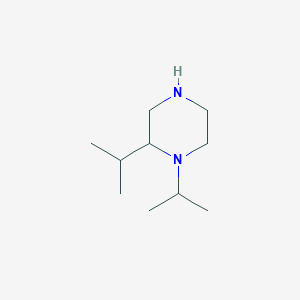

![4-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13149483.png)
